molecular formula C22H24N4O4 B2596054 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 921853-34-1

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2596054
CAS No.: 921853-34-1
M. Wt: 408.458
InChI Key: YYVNZHUMZYBFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring an ethoxyphenyl substituent at the 3-position of the pyridazinone ring and a nicotinamide moiety linked via an ethyl chain.

Properties

IUPAC Name

2-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-3-29-17-9-7-16(8-10-17)19-11-12-20(27)26(25-19)15-14-23-21(28)18-6-5-13-24-22(18)30-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVNZHUMZYBFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyridazinone ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone core.

    Substitution with ethoxyphenyl groups:

    Coupling with nicotinamide: The final step involves the coupling of the pyridazinone derivative with nicotinamide using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound shares structural motifs with several pyridazinone derivatives. Below is a comparative analysis based on substituents, synthesis, and reported properties:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound : 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide - 4-Ethoxyphenyl at pyridazinone 3-position
- Ethyl-linked nicotinamide
~451.47 (estimated) High lipophilicity; potential for dual-target activity (e.g., PDE4 inhibition)
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide - 4-Methoxyphenyl at pyridazinone 3-position
- Acetamide group
393.44 Lower lipophilicity than ethoxy analogs; moderate enzyme inhibition
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) - Benzyloxy at pyridazinone 3-position
- Sulfonamide group
369.39 Enhanced solubility due to sulfonamide; anti-inflammatory activity reported
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) - Methylthio-benzyl at pyridazinone 5-position
- Ester group
358.45 Improved metabolic stability; moderate cytotoxicity in cancer cell lines

Pharmacological Insights

  • Enzyme Binding : Sulfonamide-containing derivatives (e.g., 5a) exhibit stronger hydrogen-bonding interactions with enzymes like COX-2, whereas nicotinamide moieties (target compound) may favor interactions with NAD-dependent targets .
  • Cytotoxicity : Methylthio-benzyl derivatives (e.g., 6a) show moderate activity against MCF-7 breast cancer cells (IC₅₀ ~25 µM), suggesting that bulkier substituents may improve efficacy .

Biological Activity

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide, with the CAS number 921853-34-1, is a complex organic compound that has garnered attention for its potential biological activities. Its molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4} and it has a molecular weight of 408.4 g/mol. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects due to structural similarities.
  • Anti-inflammatory Effects :
    • Compounds containing pyridazine rings have been reported to exhibit anti-inflammatory activities by modulating pathways involved in inflammation. The potential inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.
  • Neuroprotective Properties :
    • The neuroprotective potential of similar compounds has been explored, particularly in the context of neurodegenerative diseases. It is hypothesized that the compound may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several possible pathways include:

  • Inhibition of Enzymatic Activity : Many pyridazine derivatives act as inhibitors of specific enzymes involved in cell signaling pathways, such as phosphodiesterases (PDEs), which may lead to increased levels of cyclic AMP (cAMP), promoting cellular responses beneficial for anti-inflammatory and neuroprotective effects.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell survival and apoptosis through interaction with transcription factors.

Case Studies

  • Antitumor Studies :
    • In vitro studies have demonstrated that the compound inhibits the growth of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations. Further research is needed to confirm these findings in vivo.
  • Anti-inflammatory Activity :
    • A study investigating the anti-inflammatory effects showed that treatment with related compounds resulted in a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, suggesting a similar potential for this compound.

Data Table

PropertyValue
CAS Number921853-34-1
Molecular FormulaC22H24N4O4
Molecular Weight408.4 g/mol
Potential ActivitiesAntitumor, Anti-inflammatory, Neuroprotective
Key MechanismsEnzyme inhibition, Gene modulation

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving pyridazinone core functionalization and nicotinamide coupling. Key steps include:

  • Step 1 : Alkylation of 3-(4-ethoxyphenyl)-6-oxopyridazine with ethoxy-substituted ethyl halides to introduce the ethyl linker .
  • Step 2 : Coupling the intermediate with 2-ethoxynicotinoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the final amide bond .
  • Optimization : Adjusting solvent polarity (e.g., DCM-MeOH gradients) and temperature (reflux vs. room temperature) improves yields. Monitoring via TLC and HPLC ensures purity (>95%) .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and pyridazinone protons (δ ~6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (~1650–1680 cm⁻¹ for pyridazinone and amide) and ether C-O bonds (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves conformational isomerism (e.g., orientation of ethoxyphenyl groups) .

Q. How is stability assessed under laboratory storage conditions?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the ethoxy groups .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products like free pyridazinone or nicotinic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide structural modifications?

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or binding affinity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using PyMOL or AutoDock. Focus on hydrogen bonding with the pyridazinone oxygen and hydrophobic interactions with ethoxyphenyl groups .
  • SAR Studies : Replace ethoxy groups with bulkier substituents (e.g., propoxy) to assess steric effects on receptor binding .

Q. How should researchers address contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
  • Metabolic Stability : Test hepatic microsomal degradation (e.g., rat/human S9 fractions) to identify rapid clearance pathways (e.g., CYP450-mediated oxidation of ethoxy groups) .
  • Bioavailability : Compare oral vs. intraperitoneal administration in rodent models. Low solubility may necessitate formulation with cyclodextrins or lipid nanoparticles .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., over-alkylation) by maintaining precise stoichiometry .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O, 70:30) for large batches. Validate purity via LC-MS .
  • Byproduct Analysis : Characterize impurities (e.g., N-ethylated byproducts) using high-resolution mass spectrometry (HRMS) and adjust reaction pH to suppress their formation .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

  • Single-Crystal X-ray Diffraction : Determine absolute configuration and packing motifs. For example, intermolecular H-bonding between pyridazinone and amide groups may stabilize specific polymorphs .
  • PXRD : Compare experimental vs. simulated patterns to detect undesired polymorphs during scale-up .

Methodological Notes

  • Data Reproducibility : Document solvent lot numbers (e.g., anhydrous DMF purity) and reaction atmosphere (N₂ vs. Ar) to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.